molecular formula C22H23N3O2 B11543783 4-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11543783
M. Wt: 361.4 g/mol
InChI Key: ULKAGRADDPCMMI-UHFFFAOYSA-N
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Description

4-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a synthetic compound known for its diverse applications in scientific research. This compound has garnered attention due to its unique chemical structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves the condensation of 2-methoxy-3-(prop-2-en-1-yl)benzaldehyde with 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential anti-inflammatory and neuroprotective properties.

    Medicine: Investigated for its therapeutic potential in treating diseases such as rheumatoid arthritis and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of the signal transducer and activator of transcription 3 (STAT3) pathway. By inhibiting STAT3 activation, it reduces the expression of pro-inflammatory cytokines and other inflammatory mediators. This mechanism is crucial in its anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
  • (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate
  • Phenol, 4-(1-propenyl)-2,6-dimethoxy

Uniqueness

4-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE stands out due to its specific inhibition of the STAT3 pathway, which is not commonly observed in similar compounds. This unique mechanism makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

4-[(2-methoxy-3-prop-2-enylphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H23N3O2/c1-5-10-17-11-9-12-18(21(17)27-4)15-23-20-16(2)24(3)25(22(20)26)19-13-7-6-8-14-19/h5-9,11-15H,1,10H2,2-4H3

InChI Key

ULKAGRADDPCMMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC(=C3OC)CC=C

Origin of Product

United States

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